molecular formula C9H7N3O4 B13212871 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B13212871
M. Wt: 221.17 g/mol
InChI Key: CCHDBHPFSPUFND-UHFFFAOYSA-N
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Description

4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a pyrido[2,3-d]pyrimidine core, makes it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for iodination, sodium methoxide for cyclization, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination of the compound can lead to the formation of iodomethylpyrimido[5’,4’:4,5]-pyrrolo[2,1-c][1,4]oxazine .

Mechanism of Action

The mechanism of action of 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrimidine derivatives such as:

Uniqueness

What sets 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. This makes it a unique and valuable compound for further study and application in various scientific fields .

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

4-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H7N3O4/c1-16-8-4-2-5(9(14)15)7(13)12-6(4)10-3-11-8/h2-3H,1H3,(H,14,15)(H,10,11,12,13)

InChI Key

CCHDBHPFSPUFND-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1C=C(C(=O)N2)C(=O)O

Origin of Product

United States

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